2,5-Diethoxyaniline

Description

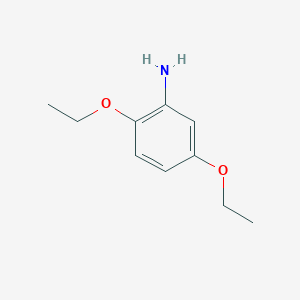

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,5-diethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-3-12-8-5-6-10(13-4-2)9(11)7-8/h5-7H,3-4,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPKFTIYOZUJAGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)OCC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059110 | |

| Record name | Benzenamine, 2,5-diethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94-85-9 | |

| Record name | 2,5-Diethoxyaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 2,5-diethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Diethoxyaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7486 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 2,5-diethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 2,5-diethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-diethoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.154 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-Diethoxyaniline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CF3F7MAQ35 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Diethoxyaniline (CAS 94-85-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of 2,5-Diethoxyaniline (CAS 94-85-9), a versatile aromatic amine intermediate. The information is curated for professionals in research, chemical synthesis, and pharmaceutical development.

Core Physicochemical Properties

This compound is a crystalline solid at room temperature, appearing as a red-purple or reddish-violet powder.[1] Its fundamental physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 94-85-9 | [2][3] |

| Molecular Formula | C₁₀H₁₅NO₂ | [2][4] |

| Molecular Weight | 181.23 g/mol | [2][4] |

| Melting Point | 83-88 °C | |

| Boiling Point | 190-192 °C at 30 torr | [1] |

| Appearance | Red-purple to reddish-violet crystalline powder | [1] |

Spectroscopic Data

The structural identity of this compound is confirmed by various spectroscopic techniques. Below are the key spectral data.

Infrared (IR) Spectroscopy

The gas-phase IR spectrum of this compound is available through the NIST/EPA Gas-Phase Infrared Database. The spectrum displays characteristic peaks corresponding to the functional groups present in the molecule.

Mass Spectrometry

The mass spectrum (electron ionization) of this compound is also available from the NIST Mass Spectrometry Data Center, providing fragmentation patterns useful for its identification.[5]

Synthesis and Reactivity

The primary route for the synthesis of this compound is through the reduction of its nitro precursor, 2,5-diethoxynitrobenzene.

Experimental Protocol: Synthesis via Reduction

A general method for the reduction of aromatic nitro compounds to their corresponding anilines involves the use of a reducing agent such as sodium trimethylsilanethiolate (Me₃SiSNa). While a specific detailed protocol for the synthesis of this compound was not found in the immediate search results, a general procedure can be outlined based on this known reaction type.

General Procedure:

-

The starting material, 2,5-diethoxynitrobenzene, is dissolved in a suitable anhydrous solvent (e.g., tetrahydrofuran).

-

A solution of the reducing agent, such as sodium trimethylsilanethiolate, is added dropwise to the solution of the nitro compound under an inert atmosphere (e.g., argon or nitrogen).

-

The reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with a suitable reagent, and the product is extracted with an organic solvent.

-

The organic layer is then washed, dried, and the solvent is evaporated to yield the crude this compound.

-

The crude product can be further purified by techniques such as column chromatography or recrystallization.

Applications in Research and Development

This compound serves as a key building block in organic synthesis, particularly in the preparation of dyes and as an intermediate for potentially bioactive molecules.

Dye Intermediate Synthesis

This compound is utilized in the synthesis of various dyes, leveraging the reactivity of the aromatic amine group.[3]

Pharmaceutical and Medicinal Chemistry

As an aromatic amine, this compound can be a precursor for the synthesis of heterocyclic structures and other complex organic molecules with potential pharmaceutical applications.[3] For instance, it can be used to synthesize compounds like 4-chloro-2′,5′-diethoxy-2-nitrodiphenylamine and methyl 2-chloro-3-(2,5-diethoxyphenyl)propionate. Its derivatives have been explored in the context of creating novel compounds of medicinal interest.

Safety and Handling

This compound is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable chemical intermediate with established applications in the dye industry and potential for use in pharmaceutical research and development. Its synthesis is straightforward, and its reactivity as a primary aromatic amine allows for diverse chemical transformations. This guide provides a foundational understanding of its key properties for scientists and researchers. Further investigation into its reactivity and applications in medicinal chemistry may unveil new opportunities for this versatile compound.

References

- 1. This compound(94-85-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 94-85-9 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 4. This compound | 94-85-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Physicochemical Characteristics of 2,5-Diethoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Diethoxyaniline, an aromatic amine, serves as a significant building block in the synthesis of a variety of organic compounds. Its chemical structure, featuring a benzene ring substituted with two ethoxy groups and an amino group, imparts specific physicochemical properties that are crucial for its handling, reactivity, and application in research and development. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, complete with experimental protocols and data presented for clarity and practical use.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the tables below. These values are essential for predicting its behavior in various chemical environments and for designing synthetic routes and formulation strategies.

General Properties

| Property | Value | Source |

| Chemical Name | This compound | [1][2] |

| CAS Number | 94-85-9 | [1][2] |

| Molecular Formula | C₁₀H₁₅NO₂ | [1][2] |

| Molecular Weight | 181.23 g/mol | [2] |

| Appearance | White to light yellow to light red powder/crystal | [3] |

Thermal Properties

| Property | Value | Source |

| Melting Point | 85-88 °C | [2] |

| Boiling Point | Not available |

Solubility Profile

The solubility of this compound is a critical parameter for its use in various solvent systems. While extensive quantitative data is limited, its qualitative solubility has been reported.

| Solvent | Solubility | Source |

| Water | Qualitative data not available | |

| Methanol | Soluble | |

| Ethanol | Qualitative data not available | |

| Acetone | Qualitative data not available |

Note: Quantitative solubility data (e.g., in g/100 mL) for this compound in common solvents is not widely reported in the available literature.

Acidity/Basicity

| Property | Value | Source |

| pKa | Predicted: ~4.12 (for the analogous 2,5-dimethoxyaniline) | [4] |

Spectral Data

Spectroscopic data is fundamental for the identification and characterization of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. A representative gas-phase IR spectrum is available through the NIST WebBook[1]. Key expected absorptions are detailed in the table below.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3500 - 3300 | N-H stretch | Primary Amine |

| 3100 - 3000 | C-H stretch | Aromatic Ring |

| 2980 - 2850 | C-H stretch | Aliphatic (Ethoxy groups) |

| 1620 - 1580 | C=C stretch | Aromatic Ring |

| 1250 - 1020 | C-O stretch | Ether |

| 1335 - 1250 | C-N stretch | Aromatic Amine |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

-

Aromatic Protons: Expected to appear in the range of 6.5-7.5 ppm. The substitution pattern will lead to a specific splitting pattern.

-

-NH₂ Protons: A broad singlet, typically in the range of 3.0-5.0 ppm, the exact shift is dependent on solvent and concentration.

-

-OCH₂- Protons (Ethoxy): A quartet around 3.9-4.1 ppm.

-

-CH₃ Protons (Ethoxy): A triplet around 1.3-1.5 ppm.

¹³C NMR (Carbon-13 NMR):

-

Aromatic Carbons: Peaks are expected in the region of 110-160 ppm. Carbons attached to the oxygen of the ethoxy groups and the nitrogen of the amine group will be significantly shifted.

-

-OCH₂- Carbon (Ethoxy): Expected around 60-70 ppm.

-

-CH₃ Carbon (Ethoxy): Expected around 14-16 ppm.

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of the compound. The NIST WebBook provides a mass spectrum for this compound[1]. The molecular ion peak [M]⁺ would be observed at m/z = 181.

UV-Visible (UV-Vis) Spectroscopy

Aromatic amines exhibit characteristic absorption bands in the UV-Vis region. For aniline, two main absorption bands are typically observed: a primary band around 230-240 nm and a secondary band (B-band) around 280-290 nm. The presence of ethoxy substituents on the benzene ring is expected to cause a bathochromic shift (shift to longer wavelengths) of these absorption maxima. Specific lambda max (λmax) values for this compound were not found in the provided search results.

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physicochemical properties of a solid organic compound like this compound.

Melting Point Determination

This protocol describes the determination of the melting point range of a solid organic compound using a capillary melting point apparatus.

Caption: Workflow for Melting Point Determination.

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely ground to a powder.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

-

Approximate Determination: A rapid heating rate (10-20 °C/min) is used to determine an approximate melting range.

-

Accurate Determination: The apparatus is allowed to cool, and a fresh sample is heated slowly (1-2 °C/min) starting from a temperature approximately 20 °C below the approximate melting point.

-

Observation: The temperature at which the first liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.

Solubility Determination (Qualitative)

This protocol outlines a general method for determining the qualitative solubility of a solid in a given solvent.

Caption: Workflow for Qualitative Solubility Testing.

Methodology:

-

Sample Preparation: Approximately 10-20 mg of this compound is placed into a small test tube.

-

Solvent Addition: 1 mL of the desired solvent is added to the test tube.

-

Mixing: The test tube is agitated (vortexed or shaken vigorously) for 1-2 minutes.

-

Observation: The mixture is visually inspected to determine if the solid has completely dissolved, partially dissolved, or remained undissolved.

-

Classification: The solubility is classified as "soluble," "partially soluble," or "insoluble."

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes the acquisition of an FTIR spectrum of a solid sample using the KBr pellet method.

Caption: Workflow for FTIR Spectroscopy (KBr Pellet).

Methodology:

-

Sample Preparation: 1-2 mg of this compound is mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is ground to a very fine powder.

-

Pellet Formation: The powdered mixture is transferred to a pellet die and pressed under high pressure using a hydraulic press to form a transparent or translucent pellet.

-

Spectral Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer. A background spectrum of the empty sample compartment is typically acquired first. The sample spectrum is then recorded over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

Conclusion

This technical guide provides a summary of the currently available physicochemical data for this compound. While key parameters such as melting point and molecular weight are well-documented, there is a notable lack of quantitative data for its pKa and solubility in various solvents. The provided experimental protocols offer standardized methods for researchers to determine these properties in their own laboratories. The spectral information, though not fully assigned, provides a basis for the identification and characterization of this compound. Further research to quantify the solubility and experimentally determine the pKa would be of significant value to the scientific community.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 2,5-Diethoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the molecular structure and conformational landscape of 2,5-diethoxyaniline. While specific, in-depth experimental studies on this compound are not extensively published, this document compiles foundational knowledge, data from analogous compounds, and standard methodologies to offer a robust understanding for research and development applications. It covers the core physicochemical properties, synthesis, and detailed protocols for structural and conformational analysis. Quantitative data is summarized for clarity, and a logical workflow for such analyses is presented visually.

Introduction

This compound, also known as aminohydroquinone diethyl ether, is a primary aromatic amine with the chemical formula (C₂H₅O)₂C₆H₃NH₂. It serves as an intermediate in the synthesis of dyes and potentially in the development of novel pharmaceutical compounds.[1] Understanding its three-dimensional structure and conformational flexibility is crucial for predicting its reactivity, intermolecular interactions, and suitability for various applications, including as a scaffold in drug design. The molecule's structure is characterized by a benzene ring substituted with an amino group and two ethoxy groups, which are key determinants of its chemical behavior and physical properties.

Physicochemical Properties

This compound is a solid at room temperature, typically appearing as a red-purple crystalline powder.[2] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₅NO₂ | [3][4] |

| Molecular Weight | 181.23 g/mol | [3] |

| CAS Number | 94-85-9 | [3] |

| Melting Point | 85-88 °C | [1] |

| Boiling Point | 190-192 °C (at 30 torr) | [2] |

| Appearance | Red-purple crystalline powder | [2] |

Molecular Structure and Geometry

Table of Predicted Bond Lengths and Angles (Based on Analogous Structures):

| Parameter | Atom Pair/Triplet | Typical Value |

| Bond Lengths (Å) | ||

| C-C (aromatic) | 1.38 - 1.43 | |

| C-N (aniline) | ~1.40 | |

| C-O (ethoxy) | ~1.37 | |

| O-C (ethyl) | ~1.43 | |

| C-H (aromatic) | ~1.08 | |

| C-H (aliphatic) | ~1.09 | |

| **Bond Angles (°) ** | ||

| C-C-C (in ring) | ~120 | |

| C-C-N | ~120 | |

| C-C-O | ~120 | |

| C-O-C | ~118 |

Note: These values are typical for substituted benzene rings and are derived from computational studies and crystallographic data of similar molecules.[6] Actual values for this compound may vary.

Conformational Analysis

The conformational flexibility of this compound is primarily due to the rotation around the C-O bonds of the two ethoxy groups and the C-N bond of the amino group. The relative orientation of these groups dictates the molecule's overall shape, dipole moment, and ability to form intermolecular interactions such as hydrogen bonds.

The key dihedral angles that define the conformation are:

-

τ₁ (C-C-O-C): Describes the orientation of the ethyl group relative to the benzene ring.

-

τ₂ (H-N-C-C): Describes the orientation of the amino group.

Computational chemistry is the most common method for exploring the potential energy surface of such molecules to identify stable conformers.[7][8] For a molecule like this compound, the ethoxy groups are likely to adopt conformations that minimize steric hindrance with the adjacent amino group and with each other. The amino group itself is expected to be nearly planar with the benzene ring to maximize resonance stabilization.

Experimental and Computational Protocols

Determining the precise molecular structure and conformational preferences of this compound would involve a combination of experimental and computational techniques.

Synthesis

A common route for the synthesis of this compound is the reduction of the corresponding nitro compound, 2,5-diethoxynitrobenzene.

Protocol for Synthesis (General Method):

-

Dissolution: Dissolve 2,5-diethoxynitrobenzene in a suitable solvent, such as ethanol or an aromatic solvent like toluene.

-

Catalyst Addition: Add a catalyst, typically a noble metal on a carbon support (e.g., Platinum-on-carbon).

-

Reduction: Carry out the reduction using hydrogen gas under elevated temperature (e.g., 80-110 °C) and pressure (e.g., 5-50 atm).[9] The reaction can also be performed using other reducing agents like sodium trimethylsilanethiolate.

-

Work-up: After the reaction is complete, filter the catalyst.

-

Isolation: Remove the solvent under reduced pressure. The resulting crude product can be purified by crystallization to yield this compound.

X-Ray Crystallography

This technique provides definitive information on the solid-state structure, including bond lengths, angles, and intermolecular packing.

Protocol for Single-Crystal X-ray Diffraction:

-

Crystal Growth: Grow single crystals of this compound suitable for diffraction. This is often the most challenging step and can be achieved by slow evaporation of a saturated solution in an appropriate solvent.

-

Data Collection: Mount a selected crystal on a diffractometer. Expose the crystal to a monochromatic X-ray beam and collect the diffraction pattern as the crystal is rotated.

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the atomic positions and thermal parameters until the model accurately fits the experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy in solution provides information about the molecule's connectivity and its dynamic conformational state.[10][11]

Protocol for Conformational Analysis using NMR:

-

Sample Preparation: Dissolve a high-purity sample of this compound in a suitable deuterated solvent (e.g., CDCl₃).

-

1D NMR (¹H and ¹³C): Acquire standard proton and carbon-13 spectra to confirm the chemical structure and purity.

-

2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments to assign all proton and carbon signals unambiguously.

-

NOESY/ROESY: Acquire Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROE) spectra. These experiments detect through-space interactions between protons that are close to each other (< 5 Å), providing crucial distance constraints for determining the preferred solution-state conformation.

Computational Modeling

Computational methods are used to explore the conformational landscape, calculate the relative energies of different conformers, and predict spectroscopic properties.[6][12]

Protocol for Computational Conformational Analysis:

-

Structure Building: Construct a 3D model of this compound using molecular modeling software.

-

Conformational Search: Perform a systematic or stochastic search of the conformational space by rotating the key dihedral angles.[12] This generates a large number of potential conformers.

-

Energy Minimization: Optimize the geometry of each conformer using a suitable computational method, such as Density Functional Theory (DFT) with a basis set like 6-311G(d,p).[5]

-

Frequency Calculation: Perform frequency calculations on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

-

Analysis: Rank the conformers by their relative energies to determine the most stable structures and their predicted population distribution at a given temperature.

Logical Workflow for Structural Analysis

The following diagram illustrates a typical workflow for the comprehensive structural and conformational analysis of a small organic molecule like this compound.

Caption: Workflow for structural and conformational analysis.

Conclusion

This guide provides a foundational understanding of the molecular structure and conformation of this compound for scientific and industrial applications. By combining data from analogous compounds with established experimental and computational protocols, researchers can develop a detailed model of this molecule. Such a model is indispensable for structure-activity relationship (SAR) studies, materials science applications, and the rational design of new chemical entities in drug discovery. The outlined workflows and methodologies serve as a practical starting point for any in-depth investigation of this compound and related derivatives.

References

- 1. This compound | 94-85-9 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 2. This compound(94-85-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. Crystallographic and DFT study of novel dimethoxybenzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Conformational analysis, molecular structure, spectroscopic, NBO, reactivity descriptors, wavefunction and molecular docking investigations of 5,6-dimethoxy-1-indanone: A potential anti Alzheimer's agent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Maestro Tutorial: Conformational Analysis [people.chem.ucsb.edu]

- 9. US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]

- 10. Reweighting methods for elucidation of conformation ensembles of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. periodicos.ufms.br [periodicos.ufms.br]

- 12. Conformer Generation – Computational Chemistry | ETH Zurich [riniker.ethz.ch]

Spectroscopic Analysis of 2,5-Diethoxyaniline: A Technical Guide

This guide provides a detailed overview of the spectroscopic data for 2,5-Diethoxyaniline, a key intermediate in various chemical syntheses. The information presented is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a comprehensive resource for the characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.7-6.8 | d | 1H | Ar-H |

| ~6.3-6.4 | dd | 1H | Ar-H |

| ~6.2-6.3 | d | 1H | Ar-H |

| ~4.0 | q | 4H | -OCH₂CH₃ |

| ~3.8 | br s | 2H | -NH₂ |

| ~1.4 | t | 6H | -OCH₂CH₃ |

d: doublet, dd: doublet of doublets, q: quartet, t: triplet, br s: broad singlet

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~150 | Ar-C-O |

| ~140 | Ar-C-O |

| ~130 | Ar-C-NH₂ |

| ~115 | Ar-C-H |

| ~105 | Ar-C-H |

| ~100 | Ar-C-H |

| ~64 | -OCH₂CH₃ |

| ~15 | -OCH₂CH₃ |

Infrared (IR) Spectroscopy

The gas-phase IR spectrum for this compound is available from the NIST/EPA Gas-Phase Infrared Database.[1] Key absorption bands are indicative of the functional groups present in the molecule.

Table 3: Infrared (IR) Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3480, 3390 | Medium | N-H stretching (asymmetric and symmetric) |

| 3050 | Medium | Aromatic C-H stretching |

| 2980, 2930 | Strong | Aliphatic C-H stretching |

| 1620 | Medium | N-H bending (scissoring) |

| 1510 | Strong | Aromatic C=C stretching |

| 1220 | Strong | Aryl-O stretching (asymmetric) |

| 1040 | Strong | Alkyl-O stretching (C-O) |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is available from the NIST Mass Spectrometry Data Center.[2] The fragmentation pattern provides valuable information for confirming the molecular weight and structure of the compound.

Table 4: Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 181 | 100 | [M]⁺ (Molecular ion) |

| 152 | 85 | [M - C₂H₅]⁺ |

| 137 | 40 | [M - C₂H₄O]⁺ |

| 124 | 30 | [M - C₂H₅O - CH₃]⁺ |

| 109 | 50 | [M - 2(C₂H₅O)]⁺ |

| 81 | 25 | [C₆H₅O]⁺ |

Experimental Protocols

Detailed experimental protocols for the acquisition of the cited spectroscopic data are not available in the source databases. Therefore, this section provides comprehensive, generalized procedures for obtaining high-quality NMR, IR, and MS spectra for an aromatic amine like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to dissolve the sample.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): 0-12 ppm.

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2-5 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): 0-220 ppm.

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum manually or automatically.

-

Calibrate the chemical shift axis using the internal standard (TMS at 0 ppm) or the residual solvent peak.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Perform peak picking to identify the chemical shifts of all signals in both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the solid this compound sample onto the center of the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform peak picking to identify the wavenumbers of the major absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled with a gas chromatograph (GC-MS) for sample introduction.

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

GC-MS Parameters:

-

GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

MS Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Solvent Delay: 3-4 minutes to prevent filament damage from the solvent.

Data Processing:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peak ([M]⁺).

-

Analyze the fragmentation pattern and assign major fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide on the Solubility Profile of 2,5-Diethoxyaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 2,5-Diethoxyaniline in organic solvents. Due to a notable lack of extensive quantitative solubility data in publicly available literature, this guide summarizes the known qualitative information and presents a detailed experimental protocol for the quantitative determination of its solubility. This allows researchers to generate precise data tailored to their specific laboratory conditions.

Introduction to this compound

This compound, an aromatic amine, is a solid compound at room temperature. Its molecular structure, featuring a benzene ring substituted with two ethoxy groups and an amino group, suggests its potential for solubility in various organic solvents. The presence of the polar amino group allows for hydrogen bonding, while the ethoxy groups and the aromatic ring contribute to its nonpolar character, influencing its interactions with different types of solvents. Understanding the solubility of this compound is crucial for its application in chemical synthesis, formulation, and quality control.

Solubility Profile of this compound

Currently, there is a significant gap in the scientific literature regarding comprehensive quantitative solubility data for this compound in a wide range of organic solvents. The available information is primarily qualitative.

Table 1: Qualitative and Limited Quantitative Solubility of this compound

| Solvent | Solvent Type | Qualitative Solubility | Quantitative Solubility ( g/100g of solvent) |

| Methanol | Polar Protic | Soluble | Data not available |

| Ethanol | Polar Protic | Expected to be soluble | Data not available |

| Acetone | Polar Aprotic | Expected to be soluble | Data not available |

| Toluene | Nonpolar | Expected to be soluble | Data not available |

| Dichloromethane | Polar Aprotic | Expected to be soluble | Data not available |

| Ethyl Acetate | Polar Aprotic | Expected to be soluble | Data not available |

| Hexane | Nonpolar | Expected to have low solubility | Data not available |

Note: The "Expected to be soluble/low solubility" entries are based on the general principles of "like dissolves like" and the solubility of structurally similar compounds.

Experimental Protocol for Quantitative Solubility Determination

To address the lack of quantitative data, the following detailed experimental protocol, based on the gravimetric method, is provided. This method is a reliable and widely used technique for determining the solubility of a solid in a liquid solvent.

Objective: To quantitatively determine the equilibrium solubility of this compound in various organic solvents at a specified temperature (e.g., 25 °C).

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic water bath or incubator

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Glass syringes

-

Pre-weighed glass vials for evaporation

-

Drying oven or vacuum oven

-

Desiccator

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic water bath set to the desired temperature (e.g., 25 °C).

-

Stir the mixtures using a magnetic stirrer for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is crucial.

-

-

Sample Withdrawal and Filtration:

-

Allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated glass syringe to prevent premature crystallization.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed glass vial. This step is critical to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Record the exact mass of the filtered saturated solution.

-

Evaporate the solvent from the vial in a drying oven at a temperature below the boiling point of the solvent and the melting point of this compound. A vacuum oven can be used to facilitate evaporation at a lower temperature.

-

Once the solvent is completely evaporated, place the vial in a desiccator to cool to room temperature.

-

Weigh the vial containing the dried this compound solute.

-

Repeat the drying and weighing process until a constant mass is achieved.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final constant mass of the vial minus the initial mass of the empty vial.

-

The mass of the solvent is the mass of the saturated solution minus the mass of the dissolved this compound.

-

Solubility can be expressed in various units, such as g/100g of solvent or mg/mL.

-

Calculation Formula ( g/100g of solvent):

Solubility = (Mass of dissolved this compound / Mass of solvent) x 100

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Workflow for the gravimetric determination of solubility.

Conclusion

While there is a current lack of comprehensive quantitative solubility data for this compound in organic solvents, this guide provides the necessary framework for researchers to obtain this critical information. The provided experimental protocol for the gravimetric method is a robust and reliable approach for determining the solubility profile of this compound. Accurate solubility data is indispensable for the effective utilization of this compound in research, development, and manufacturing processes within the chemical and pharmaceutical industries. Further research to populate the quantitative solubility table presented in this guide is highly encouraged.

Unveiling the Genesis of 2,5-Diethoxyaniline: A Technical Guide to its Discovery and First Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide illuminates the historical discovery and the first reported synthesis of the valuable aromatic amine, 2,5-Diethoxyaniline. Also known as aminohydroquinone diethyl ether, this compound serves as a crucial intermediate in the synthesis of various dyes and potential pharmaceutical agents. This document provides a detailed account of the seminal work, including experimental protocols and quantitative data, presented in a clear and accessible format for today's scientific community.

Discovery and First Reported Synthesis

The first documented synthesis of this compound was reported in 1890 by F. Kehrmann in the prestigious German journal, Berichte der deutschen chemischen Gesellschaft. The synthesis involved the reduction of the precursor, 2,5-diethoxynitrobenzene. This foundational work laid the groundwork for future applications and further studies of this class of compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₅NO₂ | [1][2] |

| Molecular Weight | 181.23 g/mol | |

| Melting Point | 85-88 °C | |

| Appearance | Solid | |

| CAS Number | 94-85-9 | [1][2] |

Experimental Protocols: The First Reported Synthesis

The following is a detailed methodology for the first reported synthesis of this compound, as described by F. Kehrmann. The synthesis is a two-step process starting from p-hydroquinone.

Step 1: Synthesis of 2,5-Diethoxynitrobenzene

The precursor, 2,5-diethoxynitrobenzene, was synthesized from p-diethoxybenzene. The specific details of this nitration step were not fully elaborated in the initial report on the aniline derivative but are a prerequisite for the final reduction.

Step 2: Reduction of 2,5-Diethoxynitrobenzene to this compound

This crucial step details the conversion of the nitro-compound to the target aniline.

Experimental Workflow:

References

An In-depth Technical Guide to the Electronic Properties of 2,5-Diethoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental and computational data on the electronic properties of 2,5-Diethoxyaniline are scarce in the current scientific literature. This guide provides a comprehensive overview based on the available information for its close structural analogue, 2,5-Dimethoxyaniline, and general principles of physical organic chemistry. The electronic properties of the diethoxy- compound are expected to be qualitatively similar to its dimethoxy- counterpart, with minor quantitative differences.

Introduction

This compound is an aromatic amine with two electron-donating ethoxy groups on the benzene ring. These substituents significantly influence the electron density distribution and, consequently, the electronic properties of the molecule. Understanding these properties is crucial for its potential applications in materials science, as a building block for conductive polymers, and in medicinal chemistry. This guide summarizes the key electronic characteristics, drawing parallels from its well-studied analogue, 2,5-Dimethoxyaniline.

Core Electronic Properties: An Analog-Based Overview

The electronic properties of aniline derivatives are largely dictated by the nature of the substituents on the aromatic ring. The ethoxy groups in this compound, being electron-donating, are expected to increase the energy of the Highest Occupied Molecular Orbital (HOMO) and have a lesser effect on the Lowest Unoccupied Molecular Orbital (LUMO), thereby reducing the HOMO-LUMO gap compared to unsubstituted aniline.

Quantitative Data Summary (Based on 2,5-Dimethoxyaniline and its Polymer)

The following table summarizes the available quantitative data for poly(2,5-dimethoxyaniline), the polymeric form of the close analogue to this compound.

| Property | Value | Compound | Notes |

| Electrical Conductivity | 10⁻⁴ σ/cm | Poly(2,5-dimethoxyaniline) | The conductivity is relatively low, potentially due to localization of charges.[1] |

| UV-Vis Absorption (π-π*) | 286–336 nm | Poly(2,5-dimethoxyaniline) | In HCl-doped, partially soluble form. |

| UV-Vis Absorption (Exciton) | 557–597 nm | Poly(2,5-dimethoxyaniline) | In HCl-doped, partially soluble form, indicating polaronic features.[1] |

| Oxidation Potentials | +0.18 to +0.28 V and -0.02 V vs Ag/AgCl | Poly(2,5-dimethoxyaniline) film | Observed in cyclic voltammetry, corresponding to the transition between different oxidation states of the polymer.[2] |

Theoretical Insights from Density Functional Theory (DFT)

For a molecule like this compound, DFT studies would likely reveal:

-

HOMO: Primarily localized on the aniline nitrogen and the aromatic ring, reflecting its electron-donating character.

-

LUMO: Distributed over the aromatic ring, representing the region for electron acceptance.

-

HOMO-LUMO Gap: A smaller energy gap compared to aniline, indicating its relative ease of oxidation.

The following diagram illustrates a typical workflow for the computational analysis of the electronic properties of a molecule like this compound.

Experimental Protocols

The following are detailed, generalized methodologies for key experiments used to characterize the electronic properties of aniline derivatives.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to study the redox behavior of a compound. For an aniline derivative, it can provide information about its oxidation potential.

Objective: To determine the oxidation potential of this compound.

Materials:

-

Working Electrode (e.g., Glassy Carbon Electrode)

-

Reference Electrode (e.g., Ag/AgCl)

-

Counter Electrode (e.g., Platinum wire)

-

Potentiostat

-

Electrochemical cell

-

This compound solution (e.g., 1 mM in a suitable solvent)

-

Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium perchlorate in acetonitrile)

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

Electrode Preparation: Polish the working electrode with alumina slurry, rinse with deionized water and the solvent, and dry it.

-

Cell Assembly: Assemble the three electrodes in the electrochemical cell containing the this compound solution with the supporting electrolyte.

-

Deoxygenation: Purge the solution with an inert gas for 15-20 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.

-

Data Acquisition:

-

Set the potential window. For an aniline derivative, a scan might start from 0 V to a positive potential (e.g., +1.5 V) and back.

-

Set the scan rate (e.g., 100 mV/s).

-

Run the cyclic voltammogram, recording the current response as a function of the applied potential.

-

-

Data Analysis: The potential at which an anodic (oxidation) peak appears corresponds to the oxidation potential of the compound.

The following diagram illustrates the experimental workflow for cyclic voltammetry.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Objective: To determine the wavelengths of maximum absorption (λmax) for this compound.

Materials:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

This compound

-

Spectroscopic grade solvent (e.g., ethanol, acetonitrile)

Procedure:

-

Solution Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to have an absorbance in the range of 0.1 to 1.0.

-

Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum.

-

Sample Measurement: Fill a cuvette with the sample solution and record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).

-

Data Analysis: Identify the wavelength(s) at which the absorbance is at a maximum (λmax). These correspond to electronic transitions within the molecule, such as π-π* transitions.

Signaling Pathways and Logical Relationships

Currently, there are no known signaling pathways directly involving this compound in the context of drug development or biological processes. The primary interest in this molecule and its analogues lies in their electronic and material properties.

Conclusion

While direct data for this compound is limited, the study of its analogue, 2,5-Dimethoxyaniline, and the general principles of substituted anilines provide valuable insights into its electronic properties. It is expected to be an electron-rich aromatic amine with a relatively low oxidation potential and a smaller HOMO-LUMO gap compared to aniline. Further experimental and computational studies are necessary to fully elucidate the specific electronic characteristics of this compound and unlock its full potential in various scientific and industrial applications.

References

In-depth Technical Guide: Thermal Stability and Decomposition of 2,5-Diethoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, a comprehensive search of publicly available scientific literature and safety data repositories did not yield specific experimental data on the thermal stability and decomposition of 2,5-Diethoxyaniline, such as Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) results. This guide, therefore, provides a framework based on the known properties of this compound, general characteristics of substituted anilines, and standardized methodologies for thermal analysis.

Introduction to this compound

This compound is an aromatic amine with the chemical formula (C₂H₅O)₂C₆H₃NH₂. It is a solid at room temperature and finds use as an intermediate in the synthesis of various organic compounds, including dyes and potentially pharmaceutical agents.[1] Understanding the thermal stability and decomposition profile of this compound is critical for safe handling, storage, and application in chemical synthesis and drug development, where thermal processes are often employed.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is essential for designing and interpreting thermal analysis experiments.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₅NO₂ | [1] |

| Molecular Weight | 181.23 g/mol | [1] |

| Appearance | White to light yellow to light red powder/crystal | |

| Melting Point | 83.0 to 87.0 °C | |

| Solubility | Soluble in Methanol | |

| Storage Conditions | Store in a cool, dry place, under an inert gas. Light and air sensitive. | [2] |

General Thermal Stability and Decomposition of Substituted Anilines

While specific data for this compound is unavailable, the thermal behavior of aniline and its derivatives is generally influenced by the nature and position of substituents on the aromatic ring.

General Considerations:

-

Amino Group: The primary amine group is susceptible to oxidation, especially at elevated temperatures.

-

Alkoxy Groups: The ethoxy (-OCH₂CH₃) groups in this compound are electron-donating. Such groups can influence the electron density of the aromatic ring and the amino group, potentially affecting the decomposition pathway.

-

Decomposition Onset: The decomposition of aniline occurs at temperatures above 190°C.[3] Substituted anilines may exhibit different decomposition temperatures depending on their specific structure.

-

Decomposition Products: Upon heating, anilines can decompose to produce toxic and corrosive fumes, including ammonia, nitrogen oxides, and carbon monoxide.[3] The decomposition of this compound would also likely involve the fragmentation of the ethoxy groups.

Experimental Protocols for Thermal Analysis

To determine the thermal stability and decomposition of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the decomposition temperatures and weight loss profiles of a material.

Suggested Experimental Protocol:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Place 5-10 mg of this compound into a TGA pan (e.g., aluminum or platinum).[4]

-

Atmosphere: The analysis should be conducted under both an inert atmosphere (e.g., nitrogen or argon) and an oxidative atmosphere (e.g., air or oxygen) to understand the influence of oxygen on the decomposition process. A typical flow rate is 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp the temperature from 30 °C to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).[4]

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) will show the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the percentage of residual mass.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature or time. It is used to determine thermal transitions such as melting, crystallization, and decomposition.

Suggested Experimental Protocol:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Hermetically seal 2-5 mg of this compound in an aluminum DSC pan.

-

Reference: An empty, hermetically sealed aluminum pan.

-

Atmosphere: Typically conducted under an inert atmosphere (e.g., nitrogen) to prevent oxidative decomposition during the analysis of melting behavior.

-

Temperature Program:

-

Equilibrate at a temperature below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature beyond the expected decomposition point.

-

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) will show an endothermic peak corresponding to the melting point and potentially exothermic peaks associated with decomposition.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for assessing the thermal stability of a chemical compound like this compound.

Caption: General workflow for assessing the thermal stability of a chemical compound.

Safety and Handling

Given the lack of specific decomposition data, caution is paramount when handling this compound at elevated temperatures.

-

Incompatibilities: Avoid contact with oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.[2]

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container under a nitrogen blanket to prevent degradation from air and light.[2]

-

Handling: Avoid breathing dust, vapor, mist, or gas.[2] Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a respirator if necessary.[1]

-

Hazardous Decomposition Products: Upon decomposition, it may emit toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.

Conclusion and Future Work

There is a notable gap in the scientific literature regarding the experimental thermal stability and decomposition of this compound. The information provided in this guide is based on general principles for substituted anilines and standard analytical procedures. It is strongly recommended that experimental studies, specifically TGA and DSC, be conducted on this compound to obtain quantitative data. Further analysis using techniques such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) would be invaluable for identifying the specific decomposition products and elucidating the decomposition mechanism. This data would be of significant benefit to researchers and professionals working with this compound in various fields.

References

2,5-Diethoxyaniline: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2,5-Diethoxyaniline (CAS No: 94-85-9), a primary aromatic amine used in various chemical syntheses. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the environment.

Section 1: Chemical Identification and Physical Properties

This compound, also known as Aminohydroquinone Diethyl Ether, is a solid organic compound.[1] Its key properties are summarized below.

| Property | Value | Reference |

| CAS Number | 94-85-9 | [2][3] |

| EC Number | 202-369-5 | [2] |

| Linear Formula | (C₂H₅O)₂C₆H₃NH₂ | [2] |

| Molecular Weight | 181.23 g/mol | [2][3] |

| Appearance | White to light yellow or light red powder/crystal | [1] |

| Melting Point | 83-88 °C | [2] |

| Boiling Point | 190-192 °C (at 30 torr) | [4] |

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.[4] The toxicological properties of this substance have not been fully investigated, but it is known to be harmful.[4]

GHS Hazard Classification Summary:

| Hazard Class | Category | GHS Code | Description | Reference |

| Acute Toxicity, Oral | 4 | H302 | Harmful if swallowed | |

| Acute Toxicity, Dermal | 4 | H312 | Harmful in contact with skin | |

| Acute Toxicity, Inhalation | 4 | H332 | Harmful if inhaled | |

| Skin Irritation | 2 | H315 | Causes skin irritation | [1][2] |

| Eye Irritation | 2 | H319 | Causes serious eye irritation | [1][2] |

| Specific Target Organ Toxicity | Single Exposure | H335 | May cause respiratory irritation | [2] |

Signal Word: Warning [2]

Precautionary Statements (Selected):

| Code | Statement | Reference |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [2] |

| P270 | Do not eat, drink or smoke when using this product. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [2] |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | |

| P302+P352 | IF ON SKIN: Wash with plenty of water. | [2] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Section 3: Emergency Protocols and First Aid

Immediate and appropriate first aid is crucial in the event of exposure. Always show the Safety Data Sheet (SDS) to attending medical personnel.

Experimental Protocol: First Aid Measures

-

Inhalation:

-

Skin Contact:

-

Eye Contact:

-

Ingestion:

Section 4: Fire and Explosion Hazard Data

This compound is a combustible solid.[2]

Experimental Protocol: Fire Fighting Measures

-

Suitable Extinguishing Media:

-

Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]

-

-

Specific Hazards:

-

Firefighter Protocol:

-

Wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode, and full protective gear.[4][7]

-

Move containers from the fire area if it can be done without risk.

-

Use water spray to cool fire-exposed containers.[6]

-

Approach fire from upwind to avoid hazardous vapors and toxic decomposition products.

-

Section 5: Accidental Release Measures

Prompt and safe cleanup of spills is essential to prevent exposure and environmental contamination.

Experimental Protocol: Spill Cleanup

-

Personnel Protection & Evacuation:

-

Containment:

-

Cleanup and Decontamination:

-

Disposal:

-

Dispose of the waste material through a licensed disposal company, in accordance with local, state, and federal regulations.[8]

-

The following diagram illustrates the logical workflow for responding to an accidental spill.

Caption: Workflow for Accidental Spill Response.

Section 6: Handling and Storage

Proper handling and storage practices are necessary to minimize risks.

Handling Protocol:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[6]

-

Avoid contact with skin, eyes, and clothing.[4]

-

Avoid the formation and inhalation of dust.[8]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[6]

-

Wash hands thoroughly with soap and water after handling.[6]

-

Ensure containers are kept securely sealed when not in use.[6]

Storage Protocol:

-

Store in a cool, dry, and well-ventilated area.[6]

-

Keep containers tightly closed to prevent moisture absorption and contamination.[8]

-

Store away from incompatible materials and foodstuff containers.[6]

-

Protect containers from physical damage.[6]

-

Incompatible Materials: Acids, strong oxidizing agents, acid anhydrides, acid chlorides, and chloroformates.[4][7]

Section 7: Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are the primary methods for controlling exposure.

Engineering Controls:

-

Ventilation: Use only in a well-ventilated area. A system of local and/or general exhaust is recommended to keep employee exposures as low as possible.[8]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or glasses with side-shields conforming to EN166 or NIOSH standards.[7][8]

-

Skin Protection:

-

Respiratory Protection: For operations where dust may be generated, use a NIOSH-approved N95 dust mask or a higher level of respiratory protection as necessary.[2][4] Follow OSHA respirator regulations found in 29 CFR 1910.134.[4]

-

Hygiene: Handle in accordance with good industrial hygiene and safety practices. Wash hands before breaks and at the end of the workday.[8]

References

- 1. This compound | 94-85-9 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 2. This compound 97 94-85-9 [sigmaaldrich.com]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound(94-85-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. fishersci.com [fishersci.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. acs.org [acs.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Azo Dyes Using 2,5-Diethoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo dyes are a prominent class of organic compounds characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings.[1] Their extended conjugated systems are responsible for their vibrant colors, making them extensively used as colorants in the textile, printing, and food industries.[1] Beyond their traditional applications, the diverse structures of azo compounds have garnered interest in medicinal chemistry and drug development, where they serve as scaffolds for pharmacologically active agents.

The synthesis of azo dyes is a well-established two-step process: the diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich aromatic compound. The diazotization step involves the conversion of the primary amine into a diazonium salt using nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid at low temperatures (0–5 °C).[2] The resulting diazonium salt is a reactive electrophile that readily couples with activated aromatic compounds such as phenols, anilines, and naphthols to form the corresponding azo dye.[1]

This application note provides detailed protocols for the synthesis of azo dyes using 2,5-diethoxyaniline as the diazo component. The presence of two ethoxy groups on the aniline ring can influence the color and properties of the resulting dyes. These protocols are based on established methodologies for similar aniline derivatives and are intended to serve as a guide for the synthesis and exploration of novel azo dyes.

Experimental Protocols

Note: The following protocols are adapted from established procedures for structurally similar aniline derivatives, such as 2-methoxyaniline and 2-methoxy-5-nitroaniline, due to the limited availability of specific protocols for this compound in the reviewed literature.[3][4] Researchers should consider these as starting points and may need to optimize reaction conditions.

Protocol 1: Diazotization of this compound

This protocol describes the formation of the 2,5-diethoxybenzenediazonium chloride solution, which is the key intermediate for the subsequent coupling reactions.

Materials:

-

This compound

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Distilled Water

-

Ice

-

Urea (optional, to quench excess nitrous acid)

-

Starch-iodide paper (for testing for excess nitrous acid)

Procedure:

-

In a beaker, dissolve a specific molar amount of this compound in a mixture of concentrated hydrochloric acid and distilled water.

-

Cool the resulting solution to 0–5 °C in an ice-salt bath with continuous stirring.

-

In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.

-

Slowly add the sodium nitrite solution dropwise to the cooled amine solution. It is crucial to maintain the temperature between 0–5 °C throughout the addition to prevent the decomposition of the diazonium salt.[2]

-

After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 15-20 minutes at 0–5 °C.

-

A slight excess of nitrous acid can be confirmed using starch-iodide paper (a positive test turns the paper blue-black). If desired, any excess nitrous acid can be decomposed by the careful addition of a small amount of urea.

-

The resulting cold diazonium salt solution should be used immediately in the subsequent coupling reaction.

Protocol 2: Synthesis of 1-(2,5-Diethoxyphenylazo)-2-naphthol

This protocol details the coupling of the 2,5-diethoxybenzenediazonium salt with 2-naphthol to produce a naphtholic azo dye.

Materials:

-

Freshly prepared 2,5-diethoxybenzenediazonium chloride solution (from Protocol 1)

-

2-Naphthol (β-Naphthol)

-

Sodium Hydroxide (NaOH)

-

Distilled Water

-

Ice

Procedure:

-

In a separate beaker, dissolve a molar equivalent of 2-naphthol in a 10% aqueous solution of sodium hydroxide.

-

Cool this alkaline 2-naphthol solution to 0–5 °C in an ice bath.

-

With vigorous stirring, slowly add the cold diazonium salt solution (from Protocol 1) to the cold alkaline 2-naphthol solution.

-

A colored precipitate of the azo dye should form immediately.

-

Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.

-

Collect the precipitated dye by vacuum filtration.

-

Wash the solid product thoroughly with cold distilled water to remove any unreacted salts.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.

-

Dry the purified azo dye in a desiccator or a vacuum oven at a low temperature.

Protocol 3: Synthesis of 4-(2,5-Diethoxyphenylazo)-N,N-dimethylaniline

This protocol describes the coupling of the 2,5-diethoxybenzenediazonium salt with N,N-dimethylaniline to yield an amino azo dye.

Materials:

-

Freshly prepared 2,5-diethoxybenzenediazonium chloride solution (from Protocol 1)

-

N,N-Dimethylaniline

-

Glacial Acetic Acid

-

Sodium Acetate (optional, for pH adjustment)

-

Distilled Water

-

Ice

Procedure:

-

In a separate beaker, dissolve a molar equivalent of N,N-dimethylaniline in glacial acetic acid.

-

Cool this acidic solution to 0–5 °C in an ice bath.

-

With vigorous stirring, slowly add the cold diazonium salt solution (from Protocol 1) to the cold N,N-dimethylaniline solution.

-

A colored solution or precipitate of the azo dye will form. The pH of the reaction mixture can be adjusted to be mildly acidic (pH 4-5) by the addition of a sodium acetate solution if necessary to facilitate the coupling.

-

Continue to stir the reaction mixture in the ice bath for 30-60 minutes.

-

If the dye precipitates, collect it by vacuum filtration and wash it with cold water. If the dye remains in solution, it may be precipitated by the addition of a base.

-

The crude product can be purified by recrystallization from an appropriate solvent.

-

Dry the purified azo dye.

Data Presentation

| Diazo Component | Coupling Component | Molar Ratio (Amine:Coupling) | Reaction Conditions | Product | λmax (nm) | Solvent | Reference |

| 2-Methoxyaniline | 2-Naphthol | 1:1 | Diazotization: 0-5°C, HCl/NaNO₂Coupling: 0-5°C, NaOH | 1-(2-Methoxyphenylazo)-2-naphthol | ~480 | Ethanol | [4] |

| 2-Methoxy-5-nitroaniline | 1-Naphthol | 1:1 | Diazotization: 0-5°C, H₂SO₄/NaNO₂Coupling: 0-5°C | 1-(2-Methoxy-5-nitrophenylazo)-4-naphthol | 520 | Ethanol | [3] |

| 2-Methoxy-5-nitroaniline | N-Phenylnaphthylamine | 1:1 | Diazotization: 0-5°C, H₂SO₄/NaNO₂Coupling: 0-5°C | 4-(2-Methoxy-5-nitrophenylazo)-N-phenyl-1-naphthylamine | 510 | DMF | [3] |

| Aniline | N,N-Dimethylaniline | 1:1 | Diazotization: 0-5°C, HCl/NaNO₂Coupling: 0-5°C, mild acid | 4-(Phenylazo)-N,N-dimethylaniline | ~410 | Ethanol | [5] |

Visualizations

Caption: Experimental workflow for the synthesis of azo dyes from this compound.

Caption: General reaction pathway for the synthesis of an azo dye.

References

- 1. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diazotisation [organic-chemistry.org]

- 3. scialert.net [scialert.net]

- 4. impactfactor.org [impactfactor.org]

- 5. uv-visible light absorption spectra of azo dyes molecular structure chromophores disperse red 19 azo dye spectrum dyes dyestuffs chromophore group spectra Doc Brown's chemistry revision notes [docbrown.info]

Application Notes and Protocols: 2,5-Diethoxyaniline as a Precursor for Azo Pigment Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2,5-diethoxyaniline as a precursor in the synthesis of azo pigments. Azo pigments are a significant class of colorants used in various industrial applications, including inks, coatings, plastics, and textiles. The following sections detail the chemical principles, experimental procedures, and expected outcomes for the synthesis of a representative red azo pigment.

Introduction

This compound is an aromatic amine that serves as a valuable intermediate in the synthesis of organic dyes and pigments. Its chemical structure, featuring two ethoxy groups on the benzene ring, influences the final color and properties of the resulting pigment. The synthesis of azo pigments from this compound follows a two-step reaction pathway: diazotization of the primary aromatic amine followed by a coupling reaction with an electron-rich coupling component. This process allows for the creation of a wide gamut of colors by varying the coupling partner.

Principle of Synthesis

The synthesis of azo pigments from this compound involves two key chemical transformations:

-

Diazotization: The primary aromatic amine group of this compound is converted into a diazonium salt. This reaction is typically carried out in an acidic medium at low temperatures (0-5 °C) using sodium nitrite. The resulting diazonium salt is a highly reactive electrophile.

-

Azo Coupling: The diazonium salt is then reacted with a coupling component, which is an aromatic compound rich in electrons, such as a naphthol or an acetoacetanilide derivative. This electrophilic aromatic substitution reaction forms a stable azo compound, characterized by the -N=N- chromophore, which is responsible for the pigment's color.

Experimental Protocols

This section provides a detailed protocol for the synthesis of a representative red azo pigment using this compound as the diazo component and 3-hydroxy-2-naphthanilide as the coupling component.

Materials and Equipment